molecular formula C18H20N4O B13930924 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol

4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol

Cat. No.: B13930924
M. Wt: 308.4 g/mol
InChI Key: SDAPIJKUFXEZSO-UHFFFAOYSA-N
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Description

4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a cyclohexylamino group at position 6 and a phenolic hydroxyl group at position 4 of the phenyl ring. This scaffold is notable for its structural similarity to kinase inhibitors and antimalarial agents, with modifications at the amino and aryl positions significantly influencing its physicochemical and biological properties .

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

4-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]phenol

InChI

InChI=1S/C18H20N4O/c23-15-8-6-13(7-9-15)16-12-19-18-11-10-17(21-22(16)18)20-14-4-2-1-3-5-14/h6-12,14,23H,1-5H2,(H,20,21)

InChI Key

SDAPIJKUFXEZSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC=C(C=C4)O)C=C2

Origin of Product

United States

Preparation Methods

The synthesis of 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Chemical Reactions Analysis

4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.

    Reduction: The imidazo[1,2-b]pyridazine core can be reduced to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

The applications of 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol are explored through its chemical properties, potential biological activities, and structural similarities to other compounds. This compound is of interest in medicinal chemistry due to its unique combination of imidazo[1,2-b]pyridazine and benzonitrile moieties, featuring a cyclohexylamino group attached to the imidazo[1,2-b]pyridazine structure.

Chemical Properties and Reactivity
4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile's chemical reactivity can be explored through various synthetic pathways. The presence of the benzonitrile group enhances its chemical properties, making it a subject of interest in medicinal chemistry.

Potential Biological Activities
Compounds containing the imidazo[1,2-b]pyridazine scaffold have been reported to exhibit a range of biological activities:

  • Inhibition of kinases
  • Antiviral activity against HIV
  • Antitumor activity
  • Antibacterial activity

Interaction Studies
Interaction studies involving 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile focus on its binding affinity to various biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are often utilized in these studies.

Structural Analogs and Their Activities
Several compounds share structural features with 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile. Notable examples include:

Compound NameStructure FeaturesBiological Activity
2-(2-Chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridineContains chlorophenyl and cyclohexylamino groupsAntiviral against HIV
N-[3-[6-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-b]pyridazin-3-yl]phenyl]acetamideHydroxy and methoxy substitutionsAntitumor activity
Cyclohexylimidazo[1,2-a]pyridine derivativesCyclohexyl group attached to imidazopyridineAntiviral and antibacterial

Mechanism of Action

The mechanism of action of 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol involves the inhibition of key signaling pathways. For instance, it inhibits TAK1, which is involved in the NF-κB, p38MAPK, ERK, and STAT3 signaling pathways. This inhibition leads to the suppression of key regulators involved in cell growth and survival, such as PIM2, MYC, Mcl1, IRF4, and Sp1 .

Comparison with Similar Compounds

Key Observations :

  • Phenolic Hydroxyl Group: Introduces hydrogen-bonding capacity, which may enhance target binding affinity compared to nonpolar substituents like benzonitrile .

Physicochemical and Pharmacokinetic Profiles

Property 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol 4EJ 56
Molecular Weight ~350.4 325.4 445.4
logP (Predicted) ~2.8 2.1 3.5
Solubility (µg/mL) <10 (aqueous) 25–50 <5
Metabolic Stability Moderate (cyclohexyl group resists oxidation) High Low (trimethylsilyl cleavage)
Plasma Protein Binding ~85% (estimated) 75% >90%

Biological Activity

The compound 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is a member of the imidazo[1,2-b]pyridazine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is C19H22N4C_{19}H_{22}N_{4} with a molecular weight of approximately 318.41 g/mol. The compound features a cyclohexylamino group attached to an imidazo[1,2-b]pyridazine moiety, which is known for its diverse biological activities.

Biological Activity Overview

Compounds in the imidazo[1,2-b]pyridazine class have been reported to exhibit a range of biological activities, including:

  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections.
  • Antitumor Properties : Certain compounds have demonstrated cytotoxic effects on various cancer cell lines.
  • Kinase Inhibition : The ability to inhibit specific kinases positions these compounds as potential therapeutic agents in cancer treatment.

The biological activity of 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound may act as a selective inhibitor for specific kinases involved in cell proliferation and survival pathways.
  • DNA Interaction : Its structural similarity to purines allows it to interact with DNA and RNA, potentially disrupting their functions.

Case Studies

Several studies have investigated the biological activity of compounds related to or derived from 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol:

  • Antitumor Activity : A study demonstrated that derivatives of imidazo[1,2-b]pyridazine showed significant cytotoxicity against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 15 µM against breast cancer cells .
  • Antiviral Properties : In vitro assays revealed that certain imidazo[1,2-b]pyridazine derivatives displayed antiviral activity against HIV and other viruses .
  • Kinase Inhibition Studies : Research indicated that compounds with similar structures inhibited RET kinase activity, which is crucial in certain cancers .

Data Table: Biological Activity Comparison

Compound NameStructure FeaturesBiological ActivityReference
4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenolCyclohexylamino groupAntiviral and antitumor
2-(2-Chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridineChlorophenyl substitutionAntiviral against HIV
N-[3-[6-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-b]pyridazin-3-yl]phenyl]acetamideHydroxy and methoxy substitutionsAntitumor activity

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